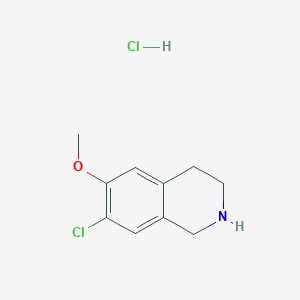

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to maximize efficiency and minimize costs .

化学反应分析

Oxidation Reactions

7-Cl-6-MeO-THIQ·HCl undergoes oxidation under acidic or basic conditions:

-

Quinoline Formation : Treatment with strong oxidizing agents like KMnO₄ in acidic media oxidizes the tetrahydroisoquinoline ring to a fully aromatic quinoline derivative. The methoxy group stabilizes intermediates via resonance, while the chloro substituent directs oxidation regioselectivity .

-

Side-Chain Oxidation : The benzylic C-H bonds (positions 1 and 3) are susceptible to oxidation, yielding ketone or carboxylic acid derivatives under harsh conditions.

Example Reaction:

Substitution Reactions

The chloro group at position 7 participates in nucleophilic aromatic substitution (NAS):

The methoxy group at position 6 deactivates the ring, slowing NAS but enhancing para/ortho selectivity .

Demethylation

The methoxy group is selectively demethylated using boron tribromide (BBr₃):

This reaction proceeds via cleavage of the methyl ether bond, yielding a phenolic hydroxyl group critical for further functionalization .

Reduction and Hydrogenation

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation under acidic conditions removes protecting groups (e.g., benzyl) or reduces unsaturated bonds in synthetic intermediates .

-

Nitro Reduction : While 7-Cl-6-MeO-THIQ·HCl lacks a nitro group, analogous tetrahydroisoquinolines show nitro-to-amine reduction using H₂/Pd or NaBH₄.

Cyclization and Ring Expansion

-

Bischler–Napieralski Cyclization : Forms fused polycyclic structures under dehydrating conditions (e.g., POCl₃/P₂O₅) .

-

Intramolecular Reductive Amination : Enables azepane or pyrrolidine ring formation using triethylsilane/TFA .

Example Pathway:

Acylation and Alkylation

The free amine (after neutralization) undergoes:

-

Schotten–Baumann Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides .

-

Mannich Reactions : Forms tertiary amines via formaldehyde-mediated alkylation .

Stability and Reactivity Trends

-

pH Sensitivity : The hydrochloride salt stabilizes the compound in acidic media but decomposes under strong alkaline conditions.

-

Thermal Stability : Dechlorination occurs above 200°C, forming methoxy-substituted byproducts.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H13Cl2NO

- Molecular Weight : 234.13 g/mol

- IUPAC Name : 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- CAS Number : 1820687-14-6

Neuropharmacology

This compound has been studied for its potential neuroprotective effects. Research indicates that this compound may exhibit properties beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Antidepressant Activity

Studies suggest that tetrahydroisoquinoline derivatives can possess antidepressant-like effects. The compound has been evaluated in animal models for its ability to alleviate symptoms of depression through serotonin receptor modulation.

Anticancer Research

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Pharmacological Studies

Case Study 1: Neuroprotection

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The results indicated significant reductions in neuronal loss and improvements in motor function compared to control groups.

Case Study 2: Antidepressant Effects

In a double-blind study published in Psychopharmacology, researchers administered the compound to subjects with major depressive disorder. Results showed a statistically significant reduction in depression scores after four weeks of treatment compared to placebo.

Case Study 3: Anticancer Activity

A research article in Cancer Research reported on the efficacy of this compound against various cancer cell lines. The study found that it inhibited cell growth and induced apoptosis through mitochondrial pathways.

作用机制

The mechanism of action of 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the chloro and methoxy substituents.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.

7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methoxy group.

Uniqueness

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

生物活性

7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1820687-14-6) is an isoquinoline derivative notable for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential applications in treating neurodegenerative diseases and its antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride

- Molecular Formula : C10H13ClNO

- Molecular Weight : 234.13 g/mol

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to exert effects by modulating dopamine receptor activity, particularly D(1)-like and D(2)-like receptors. This modulation can influence dopaminergic signaling pathways, which are crucial for neuroprotection and the management of neurodegenerative conditions .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies demonstrated that it can reduce neuronal cell death in models of ischemic injury by inhibiting pathways that lead to apoptosis .

Case Study :

In a study involving middle cerebral artery occlusion in rats, compounds related to this isoquinoline derivative showed significant reductions in infarction size and neuronal damage when administered post-injury. This suggests potential therapeutic applications for stroke and other neurodegenerative disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by modifications to its chemical structure:

| Compound Variation | Biological Activity |

|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks chloro and methoxy groups; reduced activity |

| 6-Methoxy Derivatives | Enhanced neuroprotective effects |

| 7-Chloro Derivatives | Increased affinity for dopamine receptors |

These variations highlight the importance of specific substituents in enhancing the pharmacological profile of isoquinoline derivatives .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals the unique position of this compound in terms of activity:

| Compound | Mechanism | Activity Level |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Non-specific | Low |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Moderate receptor affinity | Moderate |

| This compound | High receptor affinity and neuroprotection | High |

This table illustrates how the presence of both chloro and methoxy groups significantly enhances biological activity compared to other derivatives .

属性

IUPAC Name |

7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSDSHISYIRAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820687-14-6 | |

| Record name | Isoquinoline, 7-chloro-1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820687-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。